Cas no 1330289-92-3 (N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride structure](https://www.kuujia.com/scimg/cas/1330289-92-3x500.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide:hydrochloride
- N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride
-
- Inchi: 1S/C22H24ClN3O3S.ClH/c23-18-7-4-8-19-21(18)24-22(30-19)26(11-10-25-12-15-28-16-13-25)20(27)9-14-29-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H
- InChI Key: MGQUGQHYKULBRJ-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(Cl)C=CC=C2S1)CCN1CCOCC1)(=O)CCOC1=CC=CC=C1.[H]Cl
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2756-0454-1mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-3mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-30mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-2μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-20μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-10μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-50mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-5μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-5mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2756-0454-20mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride |
1330289-92-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride Related Literature
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride: A Comprehensive Overview
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride, commonly referenced by its CAS number 1330289-92-3, is a complex organic compound with significant applications in the field of pharmaceutical chemistry. This compound is characterized by its unique structure, which combines a benzothiazole moiety, a morpholine group, and a phenoxypropanamide chain. The integration of these functional groups imparts the compound with distinctive chemical and biological properties, making it a subject of interest in both academic and industrial research.
The benzothiazole ring system in the compound is a key structural feature. Benzothiazoles are known for their stability and ability to participate in various chemical reactions, making them valuable in drug design. The presence of the chlorine substituent at the 4-position of the benzothiazole ring further enhances its reactivity and selectivity. This substitution pattern is crucial for optimizing the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
The morpholine group attached to the ethyl chain introduces additional complexity to the molecule. Morpholine is a heterocyclic amine that is widely used in pharmaceuticals due to its ability to form hydrogen bonds and its compatibility with biological systems. This group contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
Recent studies have highlighted the potential of this compound as a modulator of various biological targets. For instance, research published in 2023 demonstrated its ability to inhibit specific kinase enzymes involved in cellular signaling pathways. This finding underscores its potential as a lead compound for developing novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and amide bond formation. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity product. This approach not only streamlines the manufacturing process but also aligns with green chemistry principles by minimizing waste and energy consumption.
The phenoxypropanamide chain in the molecule plays a pivotal role in determining its pharmacological activity. The phenoxy group introduces electron-donating effects that stabilize certain transition states during enzymatic reactions. Additionally, the propanamide chain serves as a flexible linker that allows for optimal interaction with target proteins.
From an environmental perspective, studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. Its persistence in aquatic environments is influenced by factors such as temperature and pH levels. Regulatory agencies have emphasized the importance of assessing such compounds' environmental impact to ensure sustainable chemical practices.
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride (CAS No. 1330289-92-3) represents a promising candidate in drug discovery due to its unique structure and versatile functional groups. Continued research into its biological activity, synthesis optimization, and environmental fate will undoubtedly contribute to its broader application in pharmaceutical science.
1330289-92-3 (N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenoxypropanamide hydrochloride) Related Products
- 2138434-08-7(4-(Methoxymethyl)benzene-1-sulfonyl fluoride)
- 313537-96-1(4-(Anilinocarbonyl)-1H-imidazole-5-carboxylic acid)
- 1305711-32-3(tert-butyl 4-(aminomethyl)-4-(3-methylpiperidin-1-yl)piperidine-1-carboxylate)
- 2166665-75-2(N-cyclopropyl-2-ethoxyacetohydrazide)
- 1305323-57-2(1H-Pyrazole-1-methanol, 3-iodo-)
- 477888-58-7((Z)-2-4-(3-Fluoropropoxy)phenyl-3-4-(trifluoromethoxy)anilino-2-propenenitrile)
- 1361691-41-9(3,5-Dichloro-2'-methyl-3'-trifluoromethyl-biphenyl)
- 30780-22-4(3-(3-oxobutyl)benzonitrile)
- 1804774-40-0(2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine)
- 1261568-50-6(3-Chloro-4'-fluoro-2'-methoxypropiophenone)



